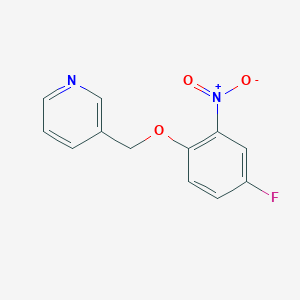

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

概要

説明

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a fluorinated nitrophenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine typically involves the nucleophilic substitution reaction of 4-fluoro-2-nitrophenol with a suitable pyridine derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 3-((4-Amino-2-nitrophenoxy)methyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Coupling: Biaryl or diaryl compounds.

科学的研究の応用

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.

Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

作用機序

The mechanism of action of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

類似化合物との比較

Similar Compounds

- 3-((4-Chloro-2-nitrophenoxy)methyl)pyridine

- 3-((4-Bromo-2-nitrophenoxy)methyl)pyridine

- 3-((4-Methyl-2-nitrophenoxy)methyl)pyridine

Uniqueness

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s interactions with biological targets, making it a valuable scaffold in drug design.

生物活性

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by the presence of a pyridine ring and a nitrophenoxy substituent, suggests various therapeutic applications. This article aims to compile and analyze the available research regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Molecular Structure

The compound's structure can be represented as follows:

This structure includes:

- A pyridine ring which is known for its role in medicinal chemistry.

- A 4-fluoro-2-nitrophenoxy group that enhances its biological activity.

Anticancer Potential

Compounds containing pyridine and nitro groups have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyridine derivatives have shown cytotoxic effects in vitro against various cancer cell lines . Although direct studies on this compound are sparse, its structural analogs may provide insights into its potential anticancer mechanisms.

Neuropharmacological Effects

Pyridine derivatives are often investigated for their neuropharmacological effects. The presence of a nitro group may influence neurotransmitter systems, potentially offering neuroprotective benefits or anticonvulsant activity. Research on related compounds suggests that modifications in the pyridine structure can lead to significant changes in their interaction with neuronal receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies related to similar compounds:

Case Studies

- Antimicrobial Evaluation : A study conducted on phenoxyacetamide derivatives revealed that certain modifications significantly enhanced their efficacy against M. tuberculosis. The most effective derivative exhibited an MIC of 4 µg/mL against both drug-sensitive and resistant strains .

- Cytotoxicity Assessment : In vitro studies on pyridine derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds inducing apoptosis at lower concentrations compared to standard chemotherapeutics .

特性

IUPAC Name |

3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHIGORQJFLNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。